8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorobenzyl group, and a purine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction with an appropriate chlorobenzyl halide.
Formation of the Purine Scaffold: The purine scaffold is constructed by reacting the intermediate with a suitable purine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or benzyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly urease inhibition.
Industrial Applications: It is explored for its use in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives .
- 1,3,4-thiadiazole derivatives with various substituents .
Uniqueness
8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C17H16ClN7O2S2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
8-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H16ClN7O2S2/c1-23-13-12(14(26)24(2)17(23)27)25(7-9-5-3-4-6-10(9)18)16(20-13)28-8-11-21-22-15(19)29-11/h3-6H,7-8H2,1-2H3,(H2,19,22) |
InChI Key |
NONJIDDHRDBRAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NN=C(S3)N)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NN=C(S3)N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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